(4-(Pyrimidin-4-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
1349717-72-1 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(4-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-6,8,14H,7H2 |
InChI Key |
WRZIEWSCHQCXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyrimidin 4 Yl Phenyl Methanol and Analogous Structures
Chemo- and Regioselectivity in Synthesis of (4-(Pyrimidin-4-yl)phenyl)methanol
The controlled synthesis of this compound requires careful consideration of both regioselectivity and chemoselectivity to achieve the desired isomer and prevent unwanted side reactions.
Regioselectivity in the formation of the biaryl linkage is critical. The pyrimidine (B1678525) ring is an electron-deficient system, and its various positions exhibit different levels of reactivity. The C4 and C6 positions are the most electron-deficient and, therefore, highly activated for nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com To synthesize this compound, a 4-substituted pyrimidine, such as 4-chloropyrimidine (B154816), is essential. Using this precursor in a Suzuki-Miyaura coupling with (4-(hydroxymethyl)phenyl)boronic acid ensures that the phenyl group is introduced at the correct C4 position of the pyrimidine ring.
If a di-substituted precursor like 2,4-dichloropyrimidine (B19661) is used, the reaction can be controlled to favor mono-substitution at the more reactive C4 position. mdpi.comdigitellinc.com By carefully managing reaction conditions, such as using a limited amount of the boronic acid and a suitable palladium catalyst, selective C4-arylation can be achieved in good to excellent yields. mdpi.com This inherent reactivity difference between the halogenated positions is a key factor in directing the regiochemical outcome.
Chemoselectivity addresses the challenge of conducting a reaction at one functional group in the presence of other reactive groups. The primary issue in synthesizing this compound is the presence of the hydroxymethyl (-CH₂OH) group and the reducible C=N bonds within the pyrimidine ring.
The hydroxymethyl group on the phenyl ring can potentially interfere with the cross-coupling reaction. To avoid this, a common tactic is to protect the alcohol, for instance, as a silyl (B83357) ether. This protected intermediate can then undergo the coupling reaction, followed by a deprotection step to reveal the desired methanol (B129727) functionality.
Alternatively, the synthesis can proceed by first coupling a pyrimidine derivative with an aryl partner containing a precursor to the methanol group, such as an aldehyde (-CHO). The subsequent reduction of the aldehyde to the alcohol must be chemoselective to avoid reducing the pyrimidine ring. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically effective for selectively reducing the aldehyde without affecting the pyrimidine nucleus. rsc.org Stronger reducing agents are generally avoided as they can lead to undesired reduction of the heterocyclic ring. liv.ac.uk
The following interactive table summarizes key factors influencing selectivity in the synthesis of this compound.
Development of Green and Sustainable Synthetic Protocols for Aromatic Pyrimidine Methanols
In line with the growing emphasis on environmental responsibility in chemical manufacturing, significant efforts are being directed towards developing greener and more sustainable methods for synthesizing aromatic pyrimidine methanols. rasayanjournal.co.inresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in
A major advancement in this area is the use of direct C-H activation . nih.gov This strategy offers a more atom-economical alternative to traditional cross-coupling reactions by eliminating the need to pre-functionalize the aromatic rings with halides or organometallic groups. rsc.org The direct arylation of a pyrimidine C-H bond with an appropriate phenyl partner simplifies the synthetic sequence, reduces waste, and is a key focus of green chemistry research. acs.org
The selection of solvents is another critical aspect of sustainable synthesis. mdpi.com Many conventional syntheses rely on volatile organic compounds (VOCs). Green chemistry promotes the use of safer alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.injmaterenvironsci.com Performing reactions in water, when possible, is particularly advantageous due to its low cost, non-toxicity, and minimal environmental impact. jmaterenvironsci.com
Furthermore, the development of recyclable catalysts is a key goal. Immobilizing expensive and potentially toxic metal catalysts on solid supports allows for their easy separation from the reaction mixture and reuse, which lowers costs and prevents metal contamination of the final product.
The table below provides a comparison of conventional and green approaches for the synthesis of aromatic pyrimidine methanols.
By embracing these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally benign. researchgate.net
Spectroscopic and Spectrometric Characterization of 4 Pyrimidin 4 Yl Phenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (4-(Pyrimidin-4-yl)phenyl)methanol, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides data on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl and pyrimidine (B1678525) rings, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton are observed.
For instance, the aromatic protons on the phenyl ring typically appear as multiplets in the downfield region, usually between 7.0 and 8.0 ppm. The protons on the pyrimidine ring also resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The methylene protons of the -CH₂OH group are expected to produce a singlet or a doublet, depending on the solvent and coupling with the hydroxyl proton, generally in the range of 4.5 to 5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The aromatic carbons of both the phenyl and pyrimidine rings appear in the downfield region of the spectrum, typically between 120 and 160 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is found in a more upfield region, generally around 60-70 ppm. The specific chemical shifts provide detailed information about the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and pyrimidine rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C NMR signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic phenyl and pyrimidine rings give rise to absorptions in the 1400-1600 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol can be found in the 1000-1200 cm⁻¹ range. The NIST WebBook provides a reference IR spectrum for the related compound 4-Pyridinemethanol, which shows a prominent O-H stretch. nist.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=C, C=N (aromatic) | 1400-1600 |
| C-O (primary alcohol) | 1000-1200 |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Studies
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. The molecular formula of this compound is C₁₂H₁₁NO, corresponding to a molecular weight of approximately 185.22 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For instance, a high-resolution mass spectrum of a related compound was recorded on an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. rsc.org The fragmentation pattern observed in the mass spectrum can reveal the stable fragments of the molecule, further corroborating the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyrimidine and phenyl rings.
For a related compound, pyrimidin-4-yl-methanol, UV absorption maxima have been observed at 245 and 276 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity. Studies on similar chromophores have shown that changes in the polarity of the environment can lead to shifts in the absorption maxima. researchgate.net For instance, a study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine reported its spectroscopic and electronic properties. researchgate.net
| Compound | λmax (nm) |
| Pyrimidin-4-yl-methanol | 245, 276 |
X-ray Crystallography for Solid-State Structural Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a chemical compound.
Despite a thorough review of the scientific literature, no published single-crystal X-ray diffraction data for the specific compound This compound could be located. This indicates that the crystal structure of this particular molecule has not been determined or publicly reported to date.
To provide some insight into the crystallographic features of a related pyrimidine derivative, the structural data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide is presented. It is important to note that while this compound contains a pyrimidine moiety, the substitution pattern and the nature of the substituents are significantly different from this compound, and therefore, its crystal structure is not directly comparable.
The single-crystal X-ray diffraction analysis of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide revealed that it crystallizes in the monoclinic space group P21/n. vensel.org The crystallographic data and refinement parameters are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C13H15N5OS |
| Formula Weight | 289.36 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a | 8.5657(5) Å |
| b | 9.3203(5) Å |
| c | 18.2134(10) Å |
| α | 90° |
| β | 91.540(4)° |
| γ | 90° |
| Volume | 1453.04(14) ų |
| Z | 4 |
| Density (calculated) | 1.322 Mg/m³ |
| Final R index [I > 2σ(I)] | R1 = 0.0430 |
The molecular structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide is stabilized by intramolecular hydrogen bonds of the N-H···S, C-H···N, and C-H···O types. vensel.org The crystal packing is further stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, creating a three-dimensional network. vensel.org
It is imperative to reiterate that this crystallographic information pertains to a derivative and should not be extrapolated to represent the solid-state structure of this compound. The determination of the crystal structure of the title compound would require experimental analysis of a suitable single crystal.
Theoretical and Computational Investigations of 4 Pyrimidin 4 Yl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For (4-(Pyrimidin-4-yl)phenyl)methanol, DFT calculations can reveal insights into its stability, reactivity, and electronic distribution. A typical study would involve optimizing the molecule's geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). ijcce.ac.irresearchgate.net
Electronic Properties and Reactivity Descriptors: From the optimized geometry, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's behavior:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.
These parameters help in comparing the reactivity of this compound with its analogues. For instance, studies on similar pyrimidine (B1678525) derivatives have used these descriptors to correlate with observed biological activity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be nucleophilic sites, while the hydrogen of the hydroxyl group would be an electrophilic site. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. ijcce.ac.irresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 5.3 | Indicator of chemical stability and reactivity |
| Ionization Potential | I | 6.5 | Energy needed to remove an electron |
| Electron Affinity | A | 1.2 | Energy released when gaining an electron |
| Electronegativity | χ | 3.85 | Tendency to attract electrons |
| Chemical Hardness | η | 2.65 | Resistance to deformation of electron cloud |
| Electrophilicity Index | ω | 2.79 | Measure of electrophilic character |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and dynamic behavior in different environments, such as in a solvent like water or methanol (B129727). biorxiv.orgmdpi.com
The simulation begins with an initial structure, often optimized by DFT. The system is then solvated, and ions may be added to neutralize it and mimic physiological concentrations. biorxiv.org The simulation proceeds by solving Newton's equations of motion for the system, allowing the molecule to explore different conformations.
Key aspects that can be analyzed from an MD simulation of this compound include:
Conformational Flexibility: The central bond connecting the phenyl and pyrimidine rings allows for rotational freedom. MD simulations can map the potential energy surface associated with the torsion angle of this bond, identifying low-energy, stable conformations.
Solvent Interactions: The simulation can show how the methanol group and pyrimidine nitrogens interact with solvent molecules through hydrogen bonding, which influences the molecule's solubility and preferred conformation.
Root Mean Square Deviation (RMSD): This parameter tracks the molecule's structural changes over the simulation time relative to the starting structure, indicating the system's stability.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the molecule are most mobile. For this compound, the hydroxymethyl group and the relative orientation of the two rings would likely show higher fluctuations. biorxiv.org
Molecular Docking Studies for Exploring Ligand-Receptor Interactions (General Principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net While specific docking studies for this compound are not widely published, the general principles can be described based on studies of similar pyrimidine derivatives, which are often investigated as kinase inhibitors or for other biological activities. nih.govnih.govsemanticscholar.org
The process involves:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is built and its energy is minimized.
Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined. This is often a known active site or a pocket identified by computational analysis. mdpi.com
Docking Algorithm: A scoring function is used by the docking software to place the ligand in various poses within the binding site and calculate the binding affinity for each pose. The binding energy, typically in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger interaction. nih.govmdpi.com
For this compound, docking studies would likely explore interactions such as hydrogen bonds between the methanol's hydroxyl group or the pyrimidine's nitrogen atoms and amino acid residues in the receptor's active site. nih.gov The phenyl ring could form hydrophobic or pi-stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine-Phenyl-Methanol Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for analogues of pyrimidine-phenyl-methanol would be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.
The steps to build a QSAR model include:
Data Set Collection: A series of pyrimidine-phenyl-methanol analogues with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is tested using statistical parameters like the correlation coefficient (R²), root mean square error (RMSE), and the results of an external test set of compounds not used in model creation. nih.gov
For pyrimidine derivatives, QSAR studies have been used to model their activity as inhibitors of targets like VEGFR-2, highlighting the importance of specific structural features for biological function. nih.gov Such a model could reveal, for example, that electron-withdrawing groups on the phenyl ring increase activity. mdpi.com
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can accurately predict various spectroscopic parameters. researchgate.netresearchgate.net These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing calculated spectra with experimental data. nih.gov
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of this compound. The calculated spectrum shows characteristic peaks corresponding to specific bond stretches and bends, such as the O-H stretch of the methanol group, C-H stretches of the aromatic rings, and C=N stretches of the pyrimidine ring. ijcce.ac.irnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the chemical shifts of ¹H and ¹³C atoms. ijcce.ac.ir These predicted shifts can be compared to experimental NMR spectra to aid in signal assignment.
Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to excited states. researchgate.net This can help identify the λmax values corresponding to π→π* and n→π* transitions within the aromatic system.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Assignment |
| FT-IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch (hydroxyl group) |
| ~3050 cm⁻¹ | Aromatic C-H stretch | ||
| ~1590 cm⁻¹ | C=N/C=C ring stretches | ||
| ¹H NMR | Chemical Shift | ~4.7 ppm | -CH₂- (methylene protons) |
| ~5.4 ppm | -OH (hydroxyl proton) | ||
| ~7.5-9.2 ppm | Aromatic/Pyrimidine protons | ||
| ¹³C NMR | Chemical Shift | ~64 ppm | -CH₂- (methylene carbon) |
| ~120-160 ppm | Aromatic/Pyrimidine carbons | ||
| UV-Vis | Absorption Maximum | ~250 nm | π→π* transition |
Derivatization Strategies and Structure Interaction Relationship Sir Studies for 4 Pyrimidin 4 Yl Phenyl Methanol Analogues
Substituent Effects on the Pyrimidine (B1678525) Ring: Electronic and Steric Modulations
The pyrimidine ring is a critical component of the (4-(Pyrimidin-4-yl)phenyl)methanol scaffold, offering multiple sites for substitution to modulate the molecule's electronic properties and steric profile. The nitrogen atoms at positions 1 and 3 make the ring electron-deficient, influencing its interaction capabilities, particularly through hydrogen bonding and π-stacking.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the charge distribution of the pyrimidine ring.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the ring's electron density. This can weaken hydrogen bond acceptor capabilities but may introduce new interaction points or alter the molecule's susceptibility to metabolic pathways.
Steric Modulations: The size and placement of substituents on the pyrimidine ring are crucial for defining the molecule's shape and how it fits into a biological target's binding site.
In the development of pyrazolopyrimidine derivatives, it was noted that bulky substituents could induce an unfavorable change in the torsion angle between the pendant aryl group and the pyrazolopyrimidine core, highlighting the importance of steric considerations. cambridgemedchemconsulting.com
Modifications such as introducing a thiomethyl group at the C-2 position or an amino group at the C-5 position of diaminopyrimidine derivatives have been explored to create antitumor agents, indicating that even small steric changes can shift biological activity profiles. nih.gov
| Position | Substituent Type | Example | Effect on Pyrimidine Ring | Reference |
| C2/C5/C6 | Electron-Donating (EDG) | -NH2, -OR | Increases electron density, enhances H-bond acceptor strength. | doaj.orgcambridgemedchemconsulting.com |
| C2/C5/C6 | Electron-Withdrawing (EWG) | -NO2, -CN | Decreases electron density, can introduce new interaction points. | cambridgemedchemconsulting.comnih.gov |
| C2 | Steric Bulk | -SMe | Alters steric profile, can influence binding selectivity. | nih.gov |
| C5 | Steric/Electronic | -NH2 | Introduces H-bond donor, increases electron density. | nih.gov |
Functionalization of the Phenyl Moiety: Aromatic Interactions and Linker Modifications
Aromatic Interactions: The phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions.
Direct Arylation: Modern synthetic methods, such as palladium-catalyzed para-C-H arylation, enable the direct functionalization of the phenyl ring to create biaryl scaffolds. nih.gov This strategy allows for the rapid diversification of analogues to probe how additional aromatic systems influence target binding. While ortho-substituted biaryls often adopt non-planar conformations, para-substitution can lead to more planar structures associated with different bioactivities. nih.gov
Substituent Effects: Adding substituents directly to the phenyl ring modifies its electronic nature. For example, methoxy (B1213986) groups on the phenyl ring of some pyrimidine derivatives were found to confer specific inhibition of the EGFR protein kinase. nih.gov
Linker Modifications and Bioisosteres: The phenyl ring can be replaced with other cyclic systems to alter the compound's properties.
Bioisosteric Replacement: In medicinal chemistry, replacing a phenyl ring with a bioisostere is a common strategy. Ferrocene, for example, is considered a lipophilic, redox-active bioisostere of the phenyl ring. mdpi.com Substituting the pyridine (B92270) ring (a related heterocycle) in nilotinib (B1678881) analogues with a ferrocenyl group resulted in compounds with altered potency and selectivity against various cancer cell lines. mdpi.com Such a strategy could be applied to the phenyl ring of this compound to modulate its physicochemical properties.
| Modification Strategy | Example | Purpose | Reference |
| C-H Functionalization | para-C-H Arylation | Introduce second aryl group to create biaryl systems. | nih.gov |
| Substitution | Methoxy groups | Modulate electronic properties and target selectivity. | nih.gov |
| Bioisosteric Replacement | Ferrocene | Alter lipophilicity, redox potential, and steric profile. | mdpi.com |
Chemical Transformations of the Methanol (B129727) Group: Impact on Hydrogen Bonding and Derivatization Handles
The benzylic methanol group is a key functional group, primarily acting as a hydrogen bond donor and acceptor. Its chemical transformation is a critical strategy for modulating these interactions and for creating new "handles" for further derivatization.
Modulating Hydrogen Bonding:
Oxidation: The primary alcohol can be chemoselectively oxidized to an aldehyde. researchgate.net This transformation removes the hydrogen bond donating capability and introduces a planar carbonyl group, which can act as a hydrogen bond acceptor. The resulting aldehyde can then serve as a versatile intermediate.
Esterification/Etherification: Converting the alcohol to an ester or ether caps (B75204) the hydrogen bond donating ability and introduces bulk, which can be used to probe steric tolerance in a binding pocket. Esterification of a primary alcohol with diethyl phosphate (B84403) has been used to generate derivatives with P-glycoprotein inhibitory activity. nih.gov
Bioisosteric Replacement: The hydroxyl group is often a site of metabolic oxidation. princeton.edu Replacing it with a bioisostere can improve metabolic stability. For instance, a hydroxyl group can be replaced by a difluoromethyl group (-CF2H), which maintains some ability to participate in hydrogen bonding while being more resistant to metabolism. princeton.edu
Derivatization Handles:
The conversion of the methanol to an aldehyde provides a reactive handle for a variety of subsequent reactions, such as the generation of alkynyl, cyano, or oxazol-5-yl substituents. researchgate.net
Metal-free dehydrogenative processes can convert the benzyl (B1604629) alcohol to an in-situ benzaldehyde, which can then participate in cascade reactions to build more complex heterocyclic systems. acs.org
| Transformation | Resulting Group | Impact on Properties | Reference |
| Oxidation | Aldehyde (-CHO) | Removes H-bond donor, creates reactive handle. | researchgate.netacs.org |
| Esterification | Ester (-OC(O)R) | Removes H-bond donor, adds steric bulk. | nih.gov |
| Bioisosteric Replacement | Difluoromethyl (-CF2H) | Improves metabolic stability, alters H-bonding. | princeton.edu |
| Conversion to Mesylate | Mesylate (-OMs) | Creates a good leaving group for substitution reactions. | acs.org |
Stereochemical Considerations in Analogous Chiral Pyrimidine-Phenyl Methanols
Introducing chirality to the this compound scaffold, specifically at the carbon bearing the hydroxyl group, can have a profound impact on biological activity. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles due to the three-dimensional nature of drug-target interactions.
If the two hydrogens of the methanol's CH2 group are replaced with different substituents, the benzylic carbon becomes a chiral center. The synthesis of specific stereoisomers (enantiomers) is a key consideration in medicinal chemistry.
Asymmetric Synthesis: The preparation of enantiomerically pure chiral alcohols is often achieved through asymmetric hydrogenation of the corresponding ketone. For example, (S)-phenyl(pyridin-2-yl)methanol, a related chiral alcohol, has been synthesized with high enantioselectivity (up to 99% ee) using a chiral ligand-metal complex catalyst. nih.gov This highlights a viable pathway to producing single enantiomers of analogous chiral pyrimidine-phenyl methanols.
Significance of Chirality: The spatial arrangement of the hydroxyl group, the pyrimidinyl-phenyl moiety, and the third substituent around the chiral center dictates how the molecule can interact with its biological target. One enantiomer may bind with high affinity, while the other may be significantly less active or even interact with off-targets. A study on the synthesis of chiral pyrimidine-substituted cyclopropanes also underscores the importance of controlling stereochemistry in molecules containing a pyrimidine unit. nih.gov
Investigation of Conformational Preferences and Molecular Flexibility
The biaryl system of the pyrimidinyl-phenyl core is of particular interest. The preferred dihedral angle between the two rings is determined by a balance of several factors: nih.gov
Resonance Stabilization: This effect favors planar conformations to maximize π-orbital overlap between the rings.
Steric Effects: Repulsion between ortho substituents on the rings disfavors planar conformations. In the parent compound, this would be the repulsion between the hydrogens at C5/C3 of the pyrimidine and the hydrogens at the ortho positions of the phenyl ring.
Electrostatic Interactions: In biaryl systems with ortho-heteroatoms, electrostatic repulsion between lone pairs can strongly disfavor conformations where these atoms are close. nih.gov
Computational studies on similar biaryl fragments show that the interplay of these forces dictates the conformational energy profile. nih.gov For the this compound scaffold, the rotation is relatively free, but introducing substituents on either ring can create significant energy barriers and favor specific non-planar conformations. This flexibility, or lack thereof, can be a critical determinant of biological activity, as it governs the molecule's ability to adopt the optimal geometry for binding.
Advanced Research Applications of 4 Pyrimidin 4 Yl Phenyl Methanol in Chemical Science
Strategic Building Block in Multi-Step Organic Synthesis
The bifunctional nature of (4-(Pyrimidin-4-yl)phenyl)methanol, featuring both a reactive alcohol and a modifiable heterocyclic system, makes it a valuable building block in multi-step organic synthesis. Its construction typically relies on modern cross-coupling methodologies that forge the key carbon-carbon bond between the phenyl and pyrimidine (B1678525) rings.
The Suzuki-Miyaura cross-coupling reaction is a premier method for synthesizing aryl-heteroaryl compounds and is well-suited for preparing the this compound scaffold. libretexts.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of a pyrimidine derivative with a suitably substituted phenylboronic acid. libretexts.orgmdpi.com For instance, a plausible route to the parent compound would involve the reaction of 4-chloropyrimidine (B154816) with (4-(hydroxymethyl)phenyl)boronic acid. The efficiency of such couplings is highly dependent on the choice of catalyst, base, and solvent. mdpi.com Research on related phenyl-substituted pyrimidines has shown that palladium complexes like Pd(PPh₃)₄ are effective catalysts. mdpi.com
The versatility of this building block is further enhanced by the differential reactivity of its functional groups. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. The pyrimidine ring itself can undergo further functionalization, providing a platform for creating diverse molecular libraries from a common intermediate. nih.gov In a practical synthesis of a key intermediate for a GPR119 agonist, a palladium-mediated coupling reaction was employed to connect (4-(hydroxymethyl)phenyl)boronic acid with a brominated heterocyclic system, highlighting the industrial relevance of this synthetic strategy. clockss.org
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | Good | mdpi.com |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 80 | Moderate to Good | mdpi.com |
| Nickel Catalyst | K₃PO₄ | 2-Butanol | 100 | Good | nih.gov |
This table presents generalized conditions from studies on related biaryl syntheses and is for illustrative purposes.
Development of Chemical Probes and Ligands for Molecular Recognition Studies
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules that target protein kinases. nih.govacs.org Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov The pyrimidine core can mimic the adenine (B156593) base of ATP, enabling compounds to act as competitive inhibitors at the kinase hinge region. nih.gov
The this compound framework is an excellent starting point for designing such inhibitors. The pyrimidine provides the core binding motif, while the phenylmethanol portion can be elaborated to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. nih.gov For example, new series of pyrimidine derivatives have been designed and synthesized as potent inhibitors of ROS1 kinase, a target in non-small cell lung cancer. nih.gov Similarly, pyrimidine and pyrazole-based compounds have shown outstanding inhibitory activity against both wild-type and mutated forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov
The methanol (B129727) group on the phenyl ring serves as a crucial handle for synthetic diversification. It allows for the attachment of various side chains through ether or ester linkages, which can be optimized to achieve specific interactions with the target protein. This approach was utilized in the development of PROTACs (Proteolysis Targeting Chimeras), where a (4-(piperidin-4-yl)phenyl)methanol hydrochloride linker was used for targeted protein degradation. sigmaaldrich.com Molecular docking and structure-activity relationship (SAR) studies on related phenyl-pyrimidine series guide the rational design of new ligands, helping to predict binding modes and optimize inhibitory activity. nih.govnih.govnih.gov
Table 2: Examples of Pyrimidine-Based Scaffolds as Kinase Inhibitors
| Kinase Target | Scaffold Type | Biological Activity | Reference |
|---|---|---|---|
| ROS1 | Pyrimidin-4-yl-ethanol | Inhibitory activity in the micromolar range | nih.gov |
| EGFR (WT & Mutants) | Phenyl-pyrimidine | Outstanding inhibitory activity, more potent than reference drugs | nih.gov |
| Src Kinase | Phenylpyrazolopyrimidine | Moderate activity with IC₅₀ values in the micromolar range | nih.gov |
Exploration in Materials Science for Functional Polymer or Organic Material Development
The rigid, conjugated π-system inherent in the (4-(Pyrimidin-4-yl)phenyl) structure makes it an attractive candidate for the development of novel functional organic materials. The combination of an electron-deficient pyrimidine ring and an electron-rich phenyl ring can lead to interesting photophysical and electronic properties, such as intramolecular charge transfer (ICT), which is desirable for applications in optics and electronics.
Research into structurally similar biaryl pyrimidines has demonstrated their potential as non-linear optical (NLO) materials. mdpi.com Density functional theory (DFT) calculations on these systems have been used to predict their electronic and structural properties, including hyperpolarizability (β) values, which are indicative of NLO activity. mdpi.com Furthermore, the synthesis of pyrimidine π-systems has been explored for creating donor-acceptor-acceptor (D-A-A) and donor-acceptor-donor (D-A-D) molecules with specific optical and electrochemical properties. researchgate.net
The methanol group of this compound is a key feature for materials science applications, providing a reactive site for polymerization or grafting onto other structures. For example, it can be converted into a monomer suitable for condensation polymerization to create functional polymers. These polymers could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensory materials. The principles are analogous to those for other functional building blocks, such as tetraphenylethylene (B103901) derivatives containing methanol groups, which are used to synthesize macromolecules with aggregation-induced emission (AIE) for applications in dye-sensitized solar cells and liquid crystals.
Catalytic Applications and Investigation of Organocatalytic Properties
The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, rendering them Lewis basic and capable of participating in catalytic processes. While direct catalytic applications of this specific compound are not widely reported, the field of organocatalysis provides a framework for exploring its potential. Organic molecules containing basic nitrogen heterocycles are known to catalyze a variety of chemical transformations. tandfonline.com
The pyrimidine moiety could potentially act as a hydrogen bond acceptor, activating substrates in a reaction. Furthermore, it could be converted into a more active catalytic species, such as a pyrimidine N-oxide. Chiral pyridine-N-oxides, for instance, have been successfully employed as catalysts in asymmetric N-acylative kinetic resolutions. This suggests that chiral derivatives of this compound or its N-oxide could be investigated for applications in stereoselective synthesis.
While the compound itself may not be a direct catalyst, catalysis plays a vital role in the synthesis of related complex pyrimidine structures. Efficient, one-pot protocols using organocatalysts or iodine catalysis have been developed for the synthesis of fused pyrimidine systems like dihydropyrido[2,3-d]pyrimidines and dihydrofuropyrimidines. tandfonline.comnih.gov These methods often rely on the catalytic activation of starting materials to achieve high yields and selectivity under mild, environmentally friendly conditions. tandfonline.comnih.gov
Precursor in the Synthesis of Diverse Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. wiley.com Fused pyrimidines are prevalent core structures in a vast array of biologically active molecules and pharmaceuticals. nih.gov The reactivity of both the methanol group and the pyrimidine ring can be harnessed to construct new rings via intramolecular or intermolecular cyclization reactions.
A common strategy involves the oxidation of the methanol group to an aldehyde. This aldehyde can then undergo condensation with a variety of binucleophiles to build a new fused ring. For example, reaction with compounds containing active methylene (B1212753) groups (like malononitrile) and an amine or urea (B33335) derivative can lead to the formation of fused systems such as pyrido[2,3-d]pyrimidines or pyrano[2,3-d]pyrimidines in one-pot, multi-component reactions. tandfonline.comacs.org
Moreover, the pyrimidine ring itself can be a substrate for annulation reactions. Methodologies for synthesizing dihydrofuro-fused pyrimidines have been developed starting from functionalized pyrimidines. nih.gov Similarly, pyrazole-containing starting materials can be used to generate fused pyrazolo[1,5-a] nih.govtandfonline.comdiazepinones. nih.gov These examples demonstrate that by leveraging the existing functionality of this compound, chemists can access a wide variety of novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Chloropyrimidine |
| (4-(Hydroxymethyl)phenyl)boronic acid |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| (4-(Piperidin-4-yl)phenyl)methanol hydrochloride |
| Pyrido[2,3-d]pyrimidine |
| Pyrano[2,3-d]pyrimidine |
| Dihydrofuropyrimidine |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(Pyrimidin-4-yl)phenyl)methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives can be functionalized using formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group. Purification often involves recrystallization or column chromatography (C18 reverse-phase) using acetonitrile/water gradients . Optimization includes adjusting reaction temperature (e.g., room temperature to 65°C), solvent selection (DMF, methanol), and catalyst use (e.g., Cs₂CO₃ for deprotonation) .
Q. How is this compound characterized, and what analytical techniques are critical for verifying its purity?
- Methodology : Key techniques include:
- LCMS/HPLC : For assessing molecular ion peaks (e.g., m/z 784.1 [M+H]⁺) and retention times (e.g., 1.67 minutes under SMD-TFA05 conditions) .
- NMR/UV-Vis : To confirm structural integrity and monitor λmax (e.g., 245 nm, 276 nm) .
- Chromatography : C18 reverse-phase columns resolve impurities, particularly in pharmaceutical intermediates .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodology : Store at -20°C in airtight containers to prevent degradation. Stability data suggest a shelf life of ≥4 years under these conditions . Avoid exposure to moisture or light, which may accelerate decomposition .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies involving this compound derivatives?
- Methodology :
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to identify threshold effects.
- Structural Analog Comparison : Compare with derivatives like (6-chloropyrimidin-4-yl)methanol or morpholine-substituted analogs to isolate functional group contributions .
- Mechanistic Studies : Use kinase assays or receptor-binding assays to confirm target engagement .
Q. What strategies are effective for optimizing the purification of this compound in complex reaction mixtures?
- Methodology :
- Gradient Elution : Utilize acetonitrile/water gradients (e.g., 10–90% acetonitrile) on C18 columns to separate by polarity .
- Azeotropic Drying : Remove residual solvents (e.g., methanol/toluene mixtures) to enhance crystallinity .
- Ion-Pair Chromatography : Add formic acid (0.1%) to improve peak resolution for charged intermediates .
Q. How does the electronic nature of substituents on the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations to predict electron density at reactive sites (e.g., C-2 or C-4 positions).
- Experimental Screening : Test substituents (e.g., -Cl, -CF₃, -OCH₃) in Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, facilitating aryl coupling .
Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodology :
- Kinase Profiling : Use ATP-binding assays (e.g., TR-FRET) against a panel of kinases (e.g., EGFR, VEGFR).
- MIC Testing : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity Assays : Assess selectivity via IC₅₀ measurements in healthy vs. cancer cell lines (e.g., HEK293 vs. HeLa) .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodology :
- Process Chemistry : Optimize stoichiometry (e.g., 1.2–1.5 eq. of formaldehyde) and switch to flow chemistry for continuous production.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
